Molecular Identity and Purity Specification for Accurate Quantitation
Remdesivir de(ethylbutyl 2-aminopropanoate) is supplied as a certified reference standard with a purity typically ≥98% as determined by HPLC, enabling precise quantitation of this specific impurity in Remdesivir drug substance and product . This level of purity and characterization is essential for method validation and routine quality control, ensuring compliance with regulatory guidelines for impurity limits [1].
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | Generic chemical grade materials: Variable purity, often <95% |
| Quantified Difference | Minimum 3% higher purity, with certificate of analysis providing full characterization data |
| Conditions | HPLC analysis with UV detection at 237-247 nm; C18 stationary phase |
Why This Matters
High purity reference standards ensure accurate and reproducible quantitation of impurities in pharmaceutical products, critical for meeting regulatory specifications and ensuring patient safety.
- [1] Bertassoni BA, Pinto EC, de Amorim MS, de Moraes MC. Remdesivir: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Current Pharmaceutical Analysis. 2024;20(7):466-484. View Source
